Cyclohexanamine, 1-(2-propyn-1-yl)-
Description
1-(2-Propyn-1-yl)cyclohexanamine (CAS 86024-88-6) is a cyclohexanamine derivative featuring a propargyl (2-propyn-1-yl) substituent. Its molecular formula is C₁₀H₁₇N, with a molecular weight of 151.25 g/mol . The propargyl group introduces a reactive alkyne moiety, which may enhance its utility in organic synthesis, particularly in click chemistry or as a precursor for bioactive molecules. Limited data are available on its physical properties or direct applications, though synthetic routes suggest its role as an intermediate in specialized chemical syntheses .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-6-9(10)7-4-3-5-8-9/h1H,3-8,10H2 |
InChI Key |
ULETVGMISUNGTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, 1-(2-propyn-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as halides and amines can react with the propynyl group under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone oxime and cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Scientific Research Applications
Cyclohexanamine, 1-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexanamine, 1-(2-propyn-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations, producing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between 1-(2-propyn-1-yl)cyclohexanamine and related cyclohexanamine derivatives:
Functional and Application Differences
- Reactivity : The propargyl group in 1-(2-propyn-1-yl)cyclohexanamine confers higher reactivity compared to aryl or alkyl-substituted analogs. This makes it suitable for Huisgen cycloaddition (click chemistry) or metal-catalyzed cross-coupling reactions .
- Biological Activity : Cyclohexanamine itself exhibits nematicidal activity (97.93% mortality against Meloidogyne incognita at 8.71 µM) , but substituents alter bioactivity. For example, the 3-fluorophenyl derivative may target neurological pathways due to structural similarity to arylcyclohexylamines (e.g., ketamine analogs) .
- Industrial Use : 4,4'-Methylenebis(cyclohexanamine) serves as a cross-linking agent in polyurethane and epoxy resins, leveraging its dual amine functionality .
Research Findings and Gaps
- Synthetic Utility : The propargyl group’s reactivity suggests utility in synthesizing heterocycles or functionalized amines, but specific applications remain underexplored .
- Market Trends : 1-(3-Fluorophenyl)cyclohexanamine HCl has documented production metrics (2020–2025), highlighting its role in pharmaceutical R&D , whereas the propargyl analog lacks commercial data.
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